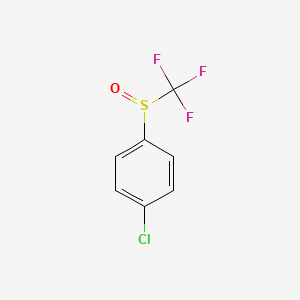

4-(Trifluoromethylsulfinyl)chlorobenzene

Overview

Description

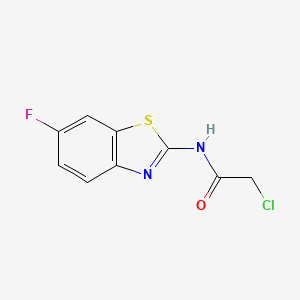

4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound with the molecular formula C7H4ClF3OS . It is also known by other names such as 4-Chlorophenyl trifluoromethyl sulphoxide and 1-Chloro-4-((trifluoromethyl)sulfinyl)benzene .

Synthesis Analysis

This compound can be synthesized by the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. A Lewis base-catalyzed trifluoromethylsulfinylation of alkyl alcohols and phenols with N-(trifluoromethylsulfinyl)phthalimide, a bench-stable electrophilic trifluoromethylsulfinylating reagent, has also been presented .Molecular Structure Analysis

The molecular weight of 4-(Trifluoromethylsulfinyl)chlorobenzene is approximately 228.619 Da . The monoisotopic mass is 227.962341 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Trifluoromethylsulfinyl)chlorobenzene are not detailed in the search results, it is known that this compound is an important synthetic intermediate in the pharmaceutical and agrochemical industries.Scientific Research Applications

Direct Transfer of Trifluoromethylsulfinyl Group

The compound can be used in the direct transfer of the trifluoromethylsulfinyl group by a general and broadly applicable reagent, N-trifluoromethylsulfinylphthalimide, under a catalytic or stoichiometric Lewis acid or Lewis base . This process allows efficient trifluoromethylsulfinylation of C/N/O nucleophiles, including electron-rich heteroarenes, amines, alcohols, and especially challenging weakly nucleophilic phenols .

Antifungal Activity

Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid, which includes “4-(Trifluoromethylsulfinyl)chlorobenzene”, have been assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

Synthesis of Biologically Active Molecules

The compound can be used in the late-stage trifluoromethylsulfinylation of complexed biologically active molecules . This highlights the synthetic utility of this protocol .

Environmental Applications

The compound can be used in the separation of chlorobenzene compounds from environmental water . This indicates that it could be an excellent material for application in environmental remediation .

Safety and Hazards

Future Directions

While specific future directions for 4-(Trifluoromethylsulfinyl)chlorobenzene are not mentioned in the search results, chlorobenzenes pollution in soil and groundwater is a serious global problem in the twenty-first century . Research hotspots in this field include microbial degradation, bioavailability, and remediation technologies .

properties

IUPAC Name |

1-chloro-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380669 | |

| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylsulfinyl)chlorobenzene | |

CAS RN |

708-66-7 | |

| Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

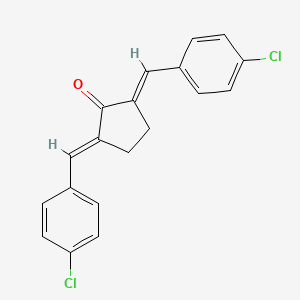

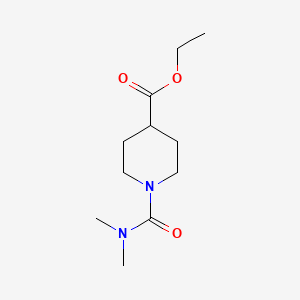

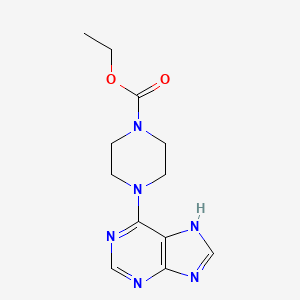

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid](/img/structure/B1621211.png)

![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)

![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)